1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative featuring a 2,3-dimethylphenyl group at the 1-position and a 4-phenylpiperazine-linked oxoethyl substituent at the 5-position. Pyrazolo[3,4-d]pyrimidinones are heterocyclic scaffolds known for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities . The 2,3-dimethylphenyl moiety may enhance lipophilicity and membrane permeability, while the 4-phenylpiperazine group is hypothesized to modulate receptor-binding affinity and solubility . Although direct synthesis data for this specific compound are absent in the provided evidence, analogous derivatives are synthesized via cyclization of ortho-amino pyrazole precursors with nitriles or aldehydes under conventional or microwave-assisted conditions .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-18-7-6-10-22(19(18)2)31-24-21(15-27-31)25(33)30(17-26-24)16-23(32)29-13-11-28(12-14-29)20-8-4-3-5-9-20/h3-10,15,17H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZITZJTRMWCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will detail its biological activity, mechanism of action, and relevant research findings.
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key areas of interest include:
- Antitumor Activity : Research has indicated that similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising antitumor effects. For instance, studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Effects : Many pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that the compound may also possess anti-inflammatory capabilities .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- COX Inhibition : Similar compounds have been shown to selectively inhibit COX-II over COX-I, which is desirable for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. For example, certain derivatives have exhibited IC50 values in the low micromolar range against COX-II .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine core is essential for its pharmacological effects. Modifications at various positions (e.g., substituents on the phenyl rings) can significantly influence potency and selectivity towards biological targets.
In Vitro Studies
In vitro studies on related pyrazolo compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For instance:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 27.3 |
These results suggest that modifications similar to those found in our compound may yield effective antitumor agents .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory properties of similar compounds. For example:
- Study on Pyrazole Derivatives : A study reported that a derivative exhibited a 64% reduction in inflammation compared to a control group treated with standard anti-inflammatory drugs like Celecoxib .
Clinical Potential
Given the promising results from both in vitro and in vivo studies, further clinical evaluations are warranted. The compound's unique structure may offer advantages over existing therapies by providing targeted action with reduced side effects.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazolo compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The compound may share similar mechanisms, making it a candidate for further investigation as a COX inhibitor .
Anticancer Potential
The anticancer properties of pyrazolo derivatives have been well documented. For example, compounds that inhibit specific pathways involved in cancer cell proliferation and survival are of great interest. The structure of 1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suggests it could interact with targets relevant to cancer therapy, such as kinases or other signaling molecules .
Neuropharmacological Effects
Given the presence of the phenylpiperazine moiety, this compound might exhibit neuropharmacological effects. Compounds containing piperazine rings are often explored for their potential in treating psychiatric disorders and neurological conditions due to their ability to modulate neurotransmitter systems .
Case Studies
A recent study evaluated various pyrazolo compounds for their COX-II inhibition capabilities. Among the synthesized derivatives, certain compounds demonstrated ED50 values comparable to established anti-inflammatory drugs like Celecoxib . This indicates that this compound could possess similar therapeutic efficacy.
In vitro assays have been conducted to assess the biological activity of related pyrazolo compounds against cancer cell lines. These studies frequently measure IC50 values to determine potency against specific cancer types. The potential for this compound to exhibit similar activity warrants further exploration through rigorous biological testing .
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity : Derivatives with 6-alkyl/aryl substitutions (e.g., 2e, 2f, 2g) show broad-spectrum antimicrobial activity, but the target compound’s 4-phenylpiperazine group may reduce efficacy against bacteria due to increased molecular weight .
- Anticancer Activity : The 1,5-diphenyl derivatives induce apoptosis via PARP-1 and caspase-3 pathways . The target compound’s 2,3-dimethylphenyl group may enhance cytotoxicity by stabilizing interactions with hydrophobic kinase pockets.
Structure-Activity Relationships (SAR)
- 1-Position : Bulky substituents (e.g., 2,3-dimethylphenyl) enhance metabolic stability but may reduce solubility .
- 5-Position : Piperazine derivatives improve CNS penetration and kinase selectivity .
- 6-Position : Alkyl/aryl groups correlate with antimicrobial activity, while electron-withdrawing groups (e.g., trifluoromethyl) enhance anticancer potency .
Pharmacological Potential and Limitations
- Limitations : High molecular weight (predicted ~500 Da) may limit oral bioavailability, necessitating prodrug strategies or formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
